
IUPAC name for Methyl 3-amino-6-
bromopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408 Get Quote

Compound Identification and Chemical
Structure
Methyl 3-amino-6-bromopicolinate is a substituted pyridine derivative, a class of compounds

of significant interest in medicinal chemistry. Its formal IUPAC name is methyl 3-amino-6-

bromo-2-pyridinecarboxylate.[1][2] The molecule's architecture, featuring three distinct

functional groups—an amine, a bromine atom, and a methyl ester—on a pyridine scaffold,

makes it a versatile synthon for creating diverse chemical libraries.
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Identifier Value Source(s)

CAS Number 866775-09-9 [1][3][4]

Molecular Formula C₇H₇BrN₂O₂ [2][4]

IUPAC Name
methyl 3-amino-6-bromo-2-

pyridinecarboxylate
[1]

Synonyms

Methyl 3-amino-6-

bromopicolinate, 3-Amino-6-

bromopyridine-2-carboxylic

acid methyl ester

[5]

InChI Key
FETASVOVQOWEBL-

UHFFFAOYSA-N
[1][3]

| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Br)N |[3] |
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Fig. 1: Chemical Structure of Methyl 3-amino-6-bromopicolinate
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Caption: Chemical structure of Methyl 3-amino-6-bromopicolinate.

Physicochemical and Computed Properties
The compound is typically supplied as a solid with high purity, suitable for sensitive organic

synthesis applications.[3] While an experimental melting point is not consistently reported in

public databases, predicted values for other physical properties provide a useful baseline for

handling and reaction planning.

Table 2: Physicochemical and Computed Data
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Property Value Notes Source(s)

Molecular Weight 231.05 g/mol - [2][4]

Physical Form Solid
Yellow to dark yellow

powder
[2][5]

Purity ≥97% / 98% min Varies by supplier [3][4]

Boiling Point
353.4 °C at 760

mmHg
Predicted [6][7]

Density 1.662 g/cm³ Predicted [5][6]

Flash Point 167.5 °C Predicted [6][7]

pKa -0.07 ± 0.10 Predicted [5]

LogP 1.2129 Computed [3]

Topological Polar

Surface Area (TPSA)
65.21 Å² Computed [3]

| Solubility | No data available | - |[7] |

Synthesis Protocol and Mechanistic Insight
Methyl 3-amino-6-bromopicolinate is not a naturally occurring compound and must be

prepared synthetically. A common and effective laboratory-scale synthesis involves the

regioselective bromination of an aminopicolinate precursor.[5]

Experimental Protocol: Electrophilic Bromination
This protocol describes the synthesis starting from Methyl 3-aminopyridine-2-carboxylate.

Materials:

Methyl 3-aminopyridine-2-carboxylate

Sulfuric Acid (2M)
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Bromine (Br₂)

Acetic Acid

Sodium Hydroxide (2N)

Water

Ethyl Acetate

Anhydrous Sodium Sulfate

Step-by-Step Procedure:

Dissolution: Dissolve Methyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of water

and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.[5]

Causality Insight: The acidic medium protonates the pyridine nitrogen, which deactivates

the ring towards electrophilic substitution. However, the powerful activating effect of the

amino group at the 3-position directs the incoming electrophile (bromine). Sulfuric acid

also ensures the starting material remains in solution.

Bromination: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction

mixture. Maintain the temperature at room temperature. Continue stirring for 4 hours after

the addition is complete.[5]

Causality Insight: This is an electrophilic aromatic substitution. The amino group is a

strong ortho-, para- director. The position para to the amine (the 6-position) is sterically

accessible and electronically favored for substitution by the Br⁺ electrophile (generated

from Br₂).

Neutralization & Precipitation: Upon reaction completion, carefully adjust the pH of the

mixture to 6 using a 2N aqueous sodium hydroxide solution.[5]

Causality Insight: Neutralization deprotonates the product, significantly reducing its

solubility in the aqueous medium and causing it to precipitate out as a solid. This step is

critical for product isolation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72465765.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72465765.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72465765.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: Extract the aqueous phase twice with ethyl acetate. Combine the organic layers.

[5]

Causality Insight: Although the product precipitates, some may remain dissolved.

Extraction with an organic solvent like ethyl acetate ensures maximum recovery of the

product from the aqueous phase.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate.

Filter and remove the solvent by evaporation under reduced pressure to yield the crude

product.[5]

Causality Insight: Anhydrous sodium sulfate removes residual water from the organic

phase, which could interfere with subsequent purification or characterization.

Purification: Purify the crude product by silica gel column chromatography, using

dichloromethane as the eluent, to afford the final product as a white solid.[5]

Causality Insight: Chromatography separates the desired product from unreacted starting

materials and any potential side products (e.g., dibrominated species), yielding a high-

purity final compound.
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Fig. 2: Synthesis Workflow
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Caption: High-level workflow for the synthesis of the title compound.
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Chemical Reactivity and Applications in
Development
The synthetic utility of Methyl 3-amino-6-bromopicolinate stems from the orthogonal

reactivity of its three functional groups. This allows for sequential, selective modifications,

making it a powerful scaffold for building molecular complexity. It is primarily used as an

intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and potential

agrochemicals.[3][6]

Key Reactive Sites
Bromo Group (C6-Position): This is the most versatile handle for diversification. The C-Br

bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which are

fundamental to modern drug discovery.

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, enabling

the introduction of various aryl, heteroaryl, or alkyl substituents.[8] This is a standard

method for building biaryl structures common in pharmaceuticals.[9]

Buchwald-Hartwig Amination: Reacts with primary or secondary amines to form C-N

bonds, creating more complex aniline or arylamine derivatives.[4][10] This reaction is one

of the most powerful methods for constructing aryl-amine linkages.[11]

Amino Group (C3-Position): The primary amine is a potent nucleophile and can undergo a

range of classical transformations.

Acylation/Sulfonylation: Reacts with acyl chlorides or sulfonyl chlorides to form amides

and sulfonamides, respectively.

Alkylation: Can be alkylated to form secondary or tertiary amines.

Methyl Ester Group (C2-Position): The ester can be readily modified.

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) converts the ester to the

corresponding carboxylic acid, which can then be used in amide bond couplings (e.g., via

EDC/HOBt).
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Amidation: Can be directly converted to amides via reaction with amines, often at elevated

temperatures or with specific catalysts.

Fig. 3: Reactivity and Diversification Pathways
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Caption: Map of the key reactive sites and common synthetic transformations.

Role in Drug Discovery and Development
While specific commercial drugs directly citing this starting material are not prominently

disclosed, the 6-bromo-aminopyridine scaffold is a well-established pharmacophore. For

instance, related structures like 2-amino-5-methyl-6-bromopyridine are reported as key

intermediates in the synthesis of drugs such as Lumacaftor (VX-809), used to treat cystic

fibrosis.[12] Similarly, substituted aminopyridines are foundational to the synthesis of anti-HIV

drugs like Nevirapine.[13][14] These examples underscore the strategic importance of Methyl
3-amino-6-bromopicolinate as a building block for accessing novel, biologically active

chemical space. Its derivatives are frequently investigated in research programs targeting

antimicrobial and anticancer agents.[6]

Spectroscopic Characterization
Confirmation of the compound's identity and purity is typically achieved through High-

Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR)

spectroscopy.[3]
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¹H-NMR Data (300 MHz, CDCl₃): The proton NMR spectrum provides a clear signature that

validates the structure.[11]

δ 7.32 (d, J = 8.71 Hz, 1H): This doublet corresponds to the proton at the C4 position of the

pyridine ring. It is coupled to the proton at the C5 position.

δ 6.93 (d, J = 8.72 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is

coupled to the C4 proton, hence the similar coupling constant (J).

δ 5.81 (br s, 2H): A broad singlet integrating to two protons is characteristic of the primary

amino (-NH₂) group. The broadness is due to quadrupole coupling with the nitrogen atom

and potential hydrogen exchange.

δ 3.94 (s, 3H): This sharp singlet, integrating to three protons, is indicative of the methyl

ester (-OCH₃) group.

Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling

Methyl 3-amino-6-bromopicolinate.

Table 3: GHS Hazard and Precautionary Information

Category Code(s) Description Source(s)

Pictogram
GHS07
(Exclamation Mark)

[5]

Signal Word Warning [1][5]

Hazard Statements H302H315H319H335

Harmful if

swallowed.Causes

skin irritation.Causes

serious eye

irritation.May cause

respiratory irritation.

[1][2][5]
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| Precautionary Statements | P261P305 + P351 + P338 | Avoid breathing

dust/fume/gas/mist/vapours/spray.IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing. |[1][2][5] |

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated area or a chemical fume hood.

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

Store in a tightly sealed container in a cool, dry place.[3]

Recommended long-term storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or

argon) and protected from light.[1][5][6]

Disposal:

Dispose of the chemical and its container in accordance with local, regional, and national

hazardous waste regulations. Do not empty into drains.

Conclusion
Methyl 3-amino-6-bromopicolinate is a high-value synthetic intermediate whose strategic

importance is defined by the versatile and orthogonal reactivity of its functional groups. Its utility

in constructing complex molecular frameworks through robust and well-established synthetic

methodologies, particularly palladium-catalyzed cross-coupling, positions it as a critical tool for

researchers in drug discovery, medicinal chemistry, and materials science. This guide provides

the foundational technical knowledge required for its safe and effective application in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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